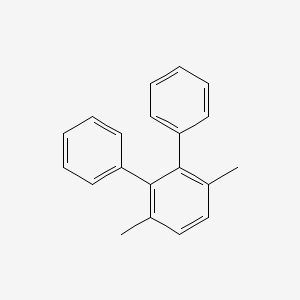

1,4-dimethyl-2,3-diphenylbenzene

Description

Propriétés

Numéro CAS |

13102-23-3 |

|---|---|

Formule moléculaire |

C20H18 |

Poids moléculaire |

258.4 g/mol |

Nom IUPAC |

1,4-dimethyl-2,3-diphenylbenzene |

InChI |

InChI=1S/C20H18/c1-15-13-14-16(2)20(18-11-7-4-8-12-18)19(15)17-9-5-3-6-10-17/h3-14H,1-2H3 |

Clé InChI |

DWRQIROFOIDAOI-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C(=C(C=C1)C)C2=CC=CC=C2)C3=CC=CC=C3 |

Origine du produit |

United States |

Synthetic Methodologies and Reaction Mechanisms for 1,4 Dimethyl 2,3 Diphenylbenzene and Analogous Systems

Foundational Strategies for Aryl Ring Construction and Functionalization

The construction of the core benzene (B151609) ring and the introduction of its various substituents are governed by fundamental principles of aromatic chemistry. Electrophilic and nucleophilic aromatic substitution reactions are cornerstone strategies, each with distinct mechanisms and regiochemical outcomes.

Electrophilic Aromatic Substitution and its Regioselectivity in Polysubstituted Arenes

Electrophilic aromatic substitution (SEAr) is a pivotal reaction class for functionalizing aromatic rings. wikipedia.org In this process, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The existing substituents on the benzene ring profoundly influence both the rate of reaction and the position of the incoming electrophile. wikipedia.orglibretexts.org

Substituents are broadly classified as either activating or deactivating. wikipedia.org Activating groups increase the rate of electrophilic substitution by donating electron density to the ring, thereby stabilizing the cationic intermediate (the arenium ion or sigma complex). libretexts.orgvanderbilt.edu Conversely, deactivating groups withdraw electron density, making the ring less reactive. libretexts.orgvanderbilt.edu

The directing effect of these substituents is also crucial. Activating groups are typically ortho, para-directors, meaning they direct the incoming electrophile to the positions adjacent and opposite to themselves. wikipedia.org Deactivating groups, with the exception of halogens, are generally meta-directors. libretexts.org This regioselectivity can be explained by the resonance stabilization of the corresponding carbocation intermediates. acs.org For instance, in the nitration of toluene, the methyl group, an activating ortho, para-director, stabilizes the intermediates of ortho and para attack through inductive effects and hyperconjugation. vanderbilt.edu

In the context of synthesizing 1,4-dimethyl-2,3-diphenylbenzene, the order of introducing the methyl and phenyl groups is critical for achieving the desired substitution pattern. Careful planning is required, considering the directing effects of each group to ensure the correct regiochemistry. fiveable.me For example, introducing an activating group first can facilitate subsequent substitution reactions. fiveable.me

Nucleophilic Aromatic Substitution through Benzyne (B1209423) Intermediates and other Mechanisms

Nucleophilic aromatic substitution (SNAr) provides a complementary approach to SEAr for introducing functionality onto an aromatic ring. byjus.com This reaction involves the displacement of a leaving group by a nucleophile. byjus.com Unlike aliphatic SN2 reactions, SNAr at an sp2-hybridized carbon is generally disfavored due to the high energy of forming an aryl cation. byjus.com However, under specific conditions, SNAr can proceed through different mechanisms.

One important pathway is the addition-elimination mechanism , which is favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group. youtube.com These groups stabilize the intermediate Meisenheimer complex, a resonance-stabilized carbanion. youtube.com

Another significant mechanism involves a highly reactive benzyne intermediate . govtpgcdatia.ac.inmasterorganicchemistry.com This pathway is prevalent for unactivated aryl halides reacting with very strong bases like sodium amide (NaNH2) in liquid ammonia. govtpgcdatia.ac.in The mechanism is an elimination-addition process. govtpgcdatia.ac.in The strong base first eliminates a proton from the position ortho to the leaving group, which then departs to form a strained triple bond within the benzene ring, the benzyne. youtube.com The nucleophile then attacks either carbon of the triple bond, leading to a mixture of products, a phenomenon known as cine substitution. youtube.comgovtpgcdatia.ac.in The regioselectivity of the nucleophilic attack on a substituted benzyne can be an issue, potentially yielding multiple isomers. youtube.com

Direct Synthetic Routes to 1,4-Dimethyl-2,3-diphenylbenzene

While foundational strategies provide the building blocks, more direct and specialized methods have been developed for the synthesis of complex aromatic systems. These routes often involve thermal or photochemical transformations of specifically designed precursors.

Thermal Transformations via Norbornadiene Adducts: Mechanism and Product Formation

Norbornadiene (NBD) and its derivatives are valuable precursors in the synthesis of aromatic compounds. These strained bicyclic dienes can undergo photochemical isomerization to their high-energy quadricyclane (B1213432) (QC) counterparts. nih.govacs.org The stored strain energy in QC can be released as heat upon reversion to NBD, a process that can be triggered thermally or catalytically. nih.govacs.org

The thermal back-conversion of quadricyclane to norbornadiene is a key step in molecular solar thermal (MOST) energy storage systems. nih.gov The mechanism for the catalyzed conversion can involve the oxidative addition of a C-C bond of QC to a metal center, followed by the formation of a transient carbocation and subsequent regeneration of the NBD double bonds. nih.gov While primarily studied for energy applications, the underlying chemical transformations of these systems can be harnessed for synthetic purposes, where the controlled release and rearrangement of the strained cage structure can lead to the formation of aromatic rings.

Photochemical Aromatization Reactions in Complex Polycyclic Systems

Photochemistry offers a powerful tool for the synthesis of complex aromatic and polycyclic aromatic hydrocarbons (PAHs). mdpi.comrsc.org A classic example is the photocyclization of stilbene (B7821643) (1,2-diphenylethene) to form dihydrophenanthrene, which can then be oxidized to phenanthrene. mdpi.com This reaction proceeds through a 6π-electrocyclization in the excited state. mdpi.com

The principles of photochemical aromatization can be extended to more complex systems. For instance, intramolecular photocyclization is a useful method for synthesizing heterocyclic compounds. rsc.org The photochemical reactivity of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) is influenced by the orientation of the nitro group relative to the aromatic rings. nih.gov Co-planar nitro-PAHs tend to undergo photochemical oxidation of the aromatic rings, while those with perpendicular nitro groups may undergo rearrangement. nih.gov The solvent and the structure of the PAH itself also play significant roles in the reaction rates and mechanisms. nih.govresearchgate.net In the context of synthesizing 1,4-dimethyl-2,3-diphenylbenzene, photochemical strategies could potentially be employed by designing a precursor that undergoes a light-induced cyclization and subsequent aromatization to yield the target terphenyl structure.

Catalytic and Regioselective Routes to Substituted Benzene Derivatives

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency and regioselectivity. Palladium-catalyzed cross-coupling reactions, for instance, have revolutionized the synthesis of substituted benzenes. One notable example is the palladium-catalyzed intermolecular reaction of β-iodo-β-silylstyrenes with alkynes, which yields 1,2,3,5-tetrasubstituted benzenes with complete regioselectivity. nih.gov The silyl (B83357) groups in the resulting products can be further displaced, allowing for the synthesis of other multisubstituted benzenes. nih.gov Such catalytic strategies offer a high degree of control and are invaluable for constructing complex aromatic molecules like 1,4-dimethyl-2,3-diphenylbenzene.

Indium(III)-Catalyzed Cyclotrimerization of Alkynes for Aromatic Ring Formation

The cyclotrimerization of alkynes presents a powerful and atom-economical method for constructing benzene rings. wikipedia.org This [2+2+2] cycloaddition reaction involves the metal-catalyzed assembly of three alkyne units to form a substituted benzene. wikipedia.org While various transition metals have been employed, indium(III) catalysts have emerged as a viable option for this transformation.

The general mechanism for metal-catalyzed alkyne cyclotrimerization commences with the formation of metal-alkyne complexes. Subsequently, the coupling of two alkyne molecules within the metal's coordination sphere leads to the formation of a metallacyclopentadiene intermediate. From this key intermediate, several mechanistic pathways can lead to the final aromatic product, including the formation of metallacycloheptatrienes or metallanorbornadienes. wikipedia.org

The regioselectivity of the cyclotrimerization of unsymmetrical alkynes, which can lead to a mixture of 1,2,4- and 1,3,5-trisubstituted benzenes, remains a significant challenge. wikipedia.org For the specific synthesis of 1,4-dimethyl-2,3-diphenylbenzene, a potential, though not explicitly documented, approach would involve the co-cyclotrimerization of 2-butyne (B1218202) and diphenylacetylene. The success of such a synthesis would be highly dependent on the catalyst's ability to control the regiochemical outcome.

Acid-Catalyzed Cycloaddition Reactions under Environmentally Conscious Conditions

Acid-catalyzed cycloaddition reactions offer an alternative pathway to polysubstituted aromatics, often under more environmentally benign conditions. These reactions can proceed without the need for transition metals, aligning with the principles of green chemistry. For instance, the triflimide-catalyzed benzannulation of arylacetaldehydes with alkynes at room temperature provides a route to polysubstituted naphthalenes with high functional group tolerance. researchgate.net

Another example is the use of Brønsted acids to catalyze the transannular cycloadditions of cycloalkenone hydrazones, which is a valuable method for synthesizing complex polycyclic structures. beilstein-journals.org While not directly forming a simple diphenylbenzene derivative, these examples highlight the power of acid catalysis in constructing complex cyclic systems. The development of acid-catalyzed methods for the direct synthesis of polysubstituted benzenes from acyclic precursors remains an active area of research.

Principles of Green Chemistry in the Synthesis of Polysubstituted Aromatics

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to minimize environmental impact and enhance sustainability. jocpr.com Key considerations include the use of safer solvents, the reduction of waste, and the maximization of atom economy. mdpi.com

Metal-Free and Amine-Catalyzed Processes for Enhanced Sustainability

A significant focus in green chemistry is the development of metal-free catalytic systems to avoid the environmental and economic issues associated with heavy metals. mdpi.com For the synthesis of polysubstituted aromatics, several metal-free approaches have been developed. For example, a DBU-promoted Michael addition/cyclization/elimination cascade reaction between vinylogous malononitrile (B47326) derivatives and chlorinated nitrostyrenes provides a straightforward route to polysubstituted arenes under mild conditions. nih.gov

Amine-catalyzed reactions also represent a sustainable alternative. While often employed in other contexts, the principles can be applied to the synthesis of aromatic systems. For instance, morpholine (B109124) has been used to mediate the defluorinative cycloaddition of gem-difluoroalkenes and organic azides. beilstein-journals.org Furthermore, metal-free methods for the reduction of nitro aromatics to amines using reagents like diboronic acid in water have been reported, showcasing a greener approach to installing key functional groups on aromatic rings. organic-chemistry.org

Atom Economy and Environmental Impact Mitigation in the Preparation of Diphenylbenzene Derivatives

Atom economy, a concept central to green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comnih.gov Reactions with high atom economy, such as cycloadditions, are inherently more sustainable as they generate less waste. wikipedia.orgjocpr.com

The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example of a 100% atom-economical reaction for forming six-membered rings. nih.gov While not directly applicable to the synthesis of a simple benzene ring from three alkynes, its principles inspire the development of other atom-efficient processes. The environmental impact of a synthesis is further quantified by the E-factor, which is the mass ratio of waste to the desired product. nih.gov By choosing reactions with high atom economy and minimizing the use of auxiliary substances, the E-factor can be significantly reduced.

For the synthesis of diphenylbenzene derivatives, strategies that maximize atom economy are highly desirable. Cyclotrimerization reactions are inherently atom-economical. wikipedia.org In contrast, traditional methods that rely on sequential substitutions on a pre-existing benzene ring often have lower atom economy due to the generation of byproducts in each step. libretexts.org

Organometallic Chemistry in the Formation of Aryl-Aryl Bonds and Related Structures

Organometallic chemistry plays a pivotal role in the formation of aryl-aryl bonds, a key structural feature of 2,3-diphenylbenzene. numberanalytics.com Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools for this purpose. wikipedia.org

Transmetallation and Metathesis Reactions for Carbon-Metal Bond Transformations

Transmetallation is a fundamental step in many catalytic cross-coupling reactions, involving the transfer of an organic ligand from one metal to another. wikipedia.org The general form of this reaction is M₁–R + M₂–R′ → M₁–R′ + M₂–R. wikipedia.org This process is crucial in well-known reactions like Suzuki, Stille, and Negishi couplings, which are widely used to form C-C bonds, including aryl-aryl bonds. wikipedia.org

In the context of synthesizing a diphenylbenzene derivative, a transmetallation step would typically involve the transfer of an aryl group from an organometallic reagent (e.g., an organoboron, organotin, or organozinc compound) to a palladium or nickel catalyst. wikipedia.orgacs.org This is then followed by reductive elimination to form the new aryl-aryl bond.

Metathesis reactions, particularly olefin metathesis, have also been adapted for the synthesis of cyclic and polycyclic aromatic compounds. While less direct for forming a simple diphenylbenzene, ring-closing metathesis (RCM) is a powerful strategy for constructing complex ring systems that can be subsequently aromatized. beilstein-journals.org

The table below summarizes the key organometallic reactions involved in aryl-aryl bond formation.

| Reaction Type | Description | General Equation | Relevance to Diphenylbenzene Synthesis |

| Transmetallation | Transfer of an organic group between two different metal centers. wikipedia.org | M₁–R + M₂–R′ → M₁–R′ + M₂–R | A key step in many cross-coupling reactions used to form aryl-aryl bonds. |

| Reductive Elimination | The elimination of two ligands from a metal center to form a new bond between them. | LₙM(R)(R') → LₙM + R-R' | The final bond-forming step in many catalytic cycles for cross-coupling. |

| Oxidative Addition | The addition of a substrate to a metal center, increasing the metal's oxidation state and coordination number. numberanalytics.com | LₙM + R-X → LₙM(R)(X) | The initial step in many cross-coupling reactions, activating the aryl halide. |

| Olefin Metathesis | A reaction that involves the redistribution of alkene bonds. | 2 R¹CH=CHR² ⇌ R¹CH=CHR¹ + R²CH=CHR² | Can be used to form cyclic precursors that are later aromatized. |

Role of Transition Metal Catalysis in Cross-Coupling Methodologies for Biaryl Systems

The construction of biaryl frameworks, which are core structures in many pharmaceuticals, natural products, and advanced materials, heavily relies on transition metal-catalyzed cross-coupling reactions. nih.gov These reactions facilitate the formation of carbon-carbon (C-C) bonds between two sp²-hybridized carbon atoms, a transformation that is otherwise challenging. For sterically hindered molecules such as 1,4-dimethyl-2,3-diphenylbenzene, where bulky substituents are positioned ortho to the coupling site, the role of the catalyst is particularly critical. Transition metals, predominantly palladium and nickel, are central to overcoming the steric repulsion and achieving high yields. deepdyve.comorganic-chemistry.org The catalytic cycle for these reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org The choice of metal, ligand, and reaction conditions is paramount in navigating the complexities of coupling sterically demanding substrates.

Negishi Coupling

The Negishi coupling, which pairs an organozinc reagent with an organic halide, is a powerful tool for synthesizing complex biaryls, including those with significant steric hindrance. nih.govresearchgate.net Palladium catalysts are most commonly employed. researchgate.net The development of specialized ligands has been crucial for the success of Negishi couplings in challenging systems. For instance, the use of dialkylbiarylphosphine ligands like RuPhos and SPhos with palladium catalysts has enabled the efficient synthesis of a wide range of sterically hindered tri- and tetra-ortho-substituted biaryls at relatively low catalyst loadings and mild temperatures. nih.gov

A key advantage of the Negishi reaction is the high functional group tolerance of organozinc reagents. nih.gov This allows for the coupling of substrates bearing sensitive functionalities without the need for protecting groups. The mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organozinc compound and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. rsc.orgresearchgate.net For extremely sterically hindered substrates, such as those required for tetra-ortho-substituted biaryls analogous to 1,4-dimethyl-2,3-diphenylbenzene, tailored precatalysts like Pd-PEPPSI-IPent have been developed to achieve excellent yields under mild conditions. nih.gov

Table 1: Selected Catalyst Systems for Negishi Cross-Coupling of Sterically Hindered Biaryls

| Catalyst Precursor | Ligand | Temperature (°C) | Key Application | Reference |

| Pd[P(tBu₃)]₂ | P(tBu₃) | 100 | General protocol for aryl chlorides | nih.gov |

| Pd(OAc)₂ | RuPhos (L1) | 70 | Tri- and tetra-ortho substituted biaryls | nih.gov |

| Pd₂ (dba)₃ | SPhos (L2) | Room Temp - 100 | Wide range of biaryls | nih.gov |

| Pd-PEPPSI-IPent | IPent (NHC) | Room Temp - 80 | Extremely sterically hindered substrates | nih.gov |

| [(C₁₀H₁₃-(CH₂P(Cy₂)₂)Pd(Cl)] | Aliphatic Pincer | Room Temp | Sterically hindered aryl bromides | rsc.orgresearchgate.net |

This table is interactive. Click on the headers to sort.

Kumada Coupling

As one of the earliest developed cross-coupling methods, the Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide, typically catalyzed by nickel or palladium complexes. wikipedia.org This reaction is particularly noted for its high reactivity and cost-effectiveness, making it suitable for large-scale synthesis. organic-chemistry.org The synthesis of sterically crowded biaryls can be efficiently achieved using palladium-phosphinous acid catalysts or nickel complexes with specialized ligands like N-heterocyclic carbenes (NHCs) or amido pincer ligands. organic-chemistry.org

The mechanism is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. youtube.com A significant advantage is the direct use of Grignard reagents, which avoids the extra step of converting them to other organometallics as required in Negishi or Suzuki couplings. organic-chemistry.org However, the high reactivity of Grignard reagents can also be a limitation, as they are incompatible with many functional groups (e.g., esters, ketones). Despite this, the Kumada coupling remains a method of choice for producing unsymmetrical and sterically hindered biaryls. organic-chemistry.org For example, catalysts based on nickel(II) complexes with pyridine-functionalized NHC ligands have shown such high activity that reactions can proceed at room temperature with excellent yields. researchgate.net

Table 2: Representative Catalysts for Kumada Cross-Coupling

| Catalyst | Coupling Partners | Key Features | Reference |

| NiCl₂/dppe | Aryl Halide + Grignard Reagent | Common catalyst for biaryl synthesis | youtube.com |

| NiCl₂/Xantphos | 3-Bromo-trifluoromethylbenzene + Alkyl-MgX | Scalable synthesis of substituted benzenes | researchgate.net |

| Pd(OAc)₂/Phosphinous Acid | Aryl Halide + Aryl-MgX | Efficient for sterically crowded biaryls | organic-chemistry.org |

| (IPr)Ni(allyl)Cl | Heteroaryl Chloride + Aryl-MgBr | Effective for heteroaromatic compounds | organic-chemistry.org |

| Ni(dppp)Cl₂ | Organic Phosphate + Grignard Reagent | Synthesis of multi-substituted butadienes | researchgate.net |

This table is interactive. Click on the headers to sort.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura, or Suzuki, coupling is arguably the most widely used cross-coupling reaction, pairing an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.org Its popularity stems from the mild reaction conditions, commercial availability and low toxicity of organoboron reagents, and broad functional group tolerance. libretexts.orgresearchgate.net The reaction is typically catalyzed by a palladium(0) complex. libretexts.org

The catalytic cycle involves oxidative addition of the organic halide to the Pd(0) species, followed by transmetalation with the organoboron compound, a step that requires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the boron reagent. libretexts.orgmdpi.com The final step is reductive elimination to form the C-C bond. libretexts.org For the synthesis of sterically demanding tetra-ortho-substituted biaryls, the design of structurally rigid and bulky monophosphorus ligands has been instrumental in achieving high efficiency and selectivity. researchgate.net Furthermore, thermally stable and robust palladacycle catalysts have been developed that are insensitive to air and water, making the process more environmentally friendly and cost-effective. libretexts.org

Stille Coupling

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.orglibretexts.org A major advantage of the Stille reaction is its exceptional tolerance for a wide array of functional groups, as organostannanes are stable to air and moisture and are largely unreactive toward many functionalities that are incompatible with more reactive organometallics. wikipedia.orgwiley-vch.de

The mechanism follows the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orgwiley-vch.de The transmetalation step is typically the rate-determining step. wikipedia.org While the toxicity of organotin reagents is a significant drawback, the Stille reaction remains a powerful method, especially in complex molecule synthesis where functional group compatibility is critical. libretexts.org It has been extensively used in the synthesis of conjugated polymers and other functional materials. wiley-vch.de The development of catalysts such as Pd(PPh₃)₄ and Pd₂(dba)₃ has been central to its broad application. wiley-vch.de

Advanced Structural Characterization and Spectroscopic Analysis of 1,4 Dimethyl 2,3 Diphenylbenzene

Single-Crystal X-ray Diffraction (SCXRD) for Elucidating Solid-State Architecture

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical method that provides precise information about the arrangement of atoms within a crystalline solid. This technique has been instrumental in determining the detailed solid-state structure of various organic molecules, including those with complex aromatic systems. nih.govmdpi.com

Crystal System, Space Group, and Unit Cell Parameters

Interactive Data Table: Representative Crystal Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

Note: This data is for a representative complex and not 1,4-dimethyl-2,3-diphenylbenzene itself.

Molecular Conformation: Torsional Angles of Phenyl Rings Relative to the Central Benzene (B151609) Core

The conformation of 1,4-dimethyl-2,3-diphenylbenzene is largely defined by the rotational orientation of the two phenyl substituents relative to the central dimethylbenzene core. These orientations, quantified by torsional or dihedral angles, are influenced by steric hindrance between the adjacent phenyl groups and the methyl groups on the central ring. In similar sterically crowded molecules, the phenyl rings are typically twisted out of the plane of the central aromatic ring to minimize repulsive interactions. This twisting is a common feature in substituted biphenyl (B1667301) and terphenyl systems.

Analysis of Intramolecular Interactions (e.g., C-H···π Interactions)

Intramolecular interactions, such as C-H···π interactions, can play a significant role in stabilizing the observed conformation of 1,4-dimethyl-2,3-diphenylbenzene. These weak hydrogen bonds involve a hydrogen atom from a methyl group or the central benzene ring interacting with the electron-rich π-system of one of the pendant phenyl rings. Such interactions are a recognized feature in the crystal structures of various organic molecules. nih.gov

Hirshfeld Surface Analysis and Quantitative Contributions of Intermolecular Contacts

Interactive Data Table: Representative Hirshfeld Surface Analysis Contributions

| Interaction Type | Contribution (%) |

| H···H | >50% |

| C···H/H···C | ~25% |

| Other (e.g., π-π) | Variable |

Note: These are representative values for organic molecules dominated by van der Waals interactions and may not be specific to 1,4-dimethyl-2,3-diphenylbenzene.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in both solution and the solid state.

Due to the symmetry of 1,4-dimethyl-2,3-diphenylbenzene, the ¹H NMR spectrum is expected to be relatively simple. The protons of the two methyl groups are chemically equivalent, as are the two protons on the central benzene ring. The protons on the two phenyl rings will also exhibit specific chemical shifts and coupling patterns. In related symmetrical molecules like 1,4-dimethylbenzene, the aromatic and methyl protons show distinct signals. docbrown.info

The ¹³C NMR spectrum of 1,4-dimethyl-2,3-diphenylbenzene will show a unique signal for each chemically non-equivalent carbon atom. Due to the molecule's symmetry, a reduced number of signals compared to the total number of carbon atoms is expected. For instance, in the symmetrical 1,4-dimethylbenzene, only three distinct carbon signals are observed. docbrown.infoyoutube.com The carbon atoms of the methyl groups, the substituted and unsubstituted carbons of the central ring, and the carbons of the phenyl rings will all have characteristic chemical shifts.

¹H and ¹³C NMR Chemical Shifts and Coupling Constants for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of molecular structures. For 1,4-dimethyl-2,3-diphenylbenzene, both ¹H and ¹³C NMR provide critical data on the electronic environment and connectivity of atoms.

Due to the molecule's symmetry, the two methyl groups and the two phenyl groups are chemically equivalent. The ¹H NMR spectrum is expected to show distinct signals corresponding to the methyl protons, the protons on the central benzene ring, and the protons of the two pendant phenyl groups. The methyl protons would likely appear as a singlet in the typical alkyl-aryl region (~2.0-2.5 ppm). The two protons on the central benzene ring are chemically equivalent and would appear as a singlet in the aromatic region (~7.0-7.5 ppm). The ten protons of the two equivalent phenyl groups would produce a set of multiplets in the aromatic region, corresponding to the ortho, meta, and para positions.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Due to symmetry, a reduced number of signals is expected compared to the total number of carbon atoms. One signal would correspond to the two equivalent methyl carbons. The central benzene ring would show three distinct signals: one for the two carbons bonded to the methyl groups, one for the two carbons bonded to the phenyl groups (both quaternary), and one for the two carbons bonded to hydrogen atoms. The two equivalent phenyl groups would exhibit four signals: one for the quaternary carbon attached to the central ring and three for the protonated ortho, meta, and para carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for 1,4-Dimethyl-2,3-diphenylbenzene

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

|---|---|---|---|

| Methyl (CH₃) | ~2.1 | ~20 | Singlet |

| Central Ring (C-H) | ~7.2 | ~128 | Singlet |

| Central Ring (C-CH₃) | - | ~136 | - |

| Central Ring (C-Ph) | - | ~140 | - |

| Phenyl Ring (ortho-H) | ~7.3-7.5 | ~129 | Multiplet |

| Phenyl Ring (meta-H) | ~7.3-7.5 | ~128 | Multiplet |

| Phenyl Ring (para-H) | ~7.3-7.5 | ~127 | Multiplet |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Probing Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful methods for establishing detailed atomic connectivity and spatial relationships that may not be apparent from 1D spectra. researchgate.netyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. sdsu.edu For 1,4-dimethyl-2,3-diphenylbenzene, COSY would primarily show correlations between the ortho, meta, and para protons within the pendant phenyl rings, confirming their spin system. No cross-peaks would be expected for the singlet signals from the methyl groups and the central ring protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). sdsu.edu This technique is invaluable for assigning the signals of protonated carbons. It would show clear cross-peaks between the methyl protons and the methyl carbon signal, the central ring protons and their corresponding carbon signal, and the ortho, meta, and para phenyl protons with their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically two- to three-bond) ¹H-¹³C correlations, which is crucial for piecing together the molecular skeleton, especially around quaternary carbons. youtube.com Key HMBC correlations would include:

From the methyl protons to the C1/C4 and C2/C3 carbons of the central ring.

From the central ring protons (H5/H6) to the surrounding carbons (C1/C4, C2/C3).

From the ortho protons of the phenyl rings to the C2/C3 carbons of the central ring, confirming the connection point.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.net This is particularly useful for determining stereochemistry and conformational preferences. For this molecule, NOESY could reveal correlations between the methyl protons and the ortho protons of the adjacent phenyl rings. The intensity of these cross-peaks would provide information about the preferred rotational angle (dihedral angle) of the phenyl groups relative to the plane of the central benzene ring.

Table 2: Expected Key 2D NMR Correlations for 1,4-Dimethyl-2,3-diphenylbenzene

| 2D NMR Experiment | Correlating Nuclei | Expected Key Correlations | Information Gained |

|---|---|---|---|

| COSY | ¹H ↔ ¹H | Phenyl ortho-H ↔ Phenyl meta-H; Phenyl meta-H ↔ Phenyl para-H | Confirms proton coupling within phenyl rings. |

| HSQC | ¹H ↔ ¹³C (1-bond) | CH₃ protons ↔ CH₃ carbon; Central ring C-H ↔ Central ring C-H carbon; Phenyl protons ↔ Phenyl carbons | Assigns protonated carbons. |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | CH₃ protons ↔ Central ring C1/C4, C2/C3; Phenyl ortho-H ↔ Central ring C2/C3 | Confirms the connectivity of substituents to the central ring. |

| NOESY | ¹H ↔ ¹H (through space) | CH₃ protons ↔ Phenyl ortho-H; Central ring H5/H6 ↔ Phenyl ortho-H | Provides insight into the 3D structure and preferred conformation. |

Dynamic NMR Studies for Conformational Exchange Processes

The single bonds connecting the two phenyl rings to the central benzene ring are subject to rotational motion. Due to steric hindrance between the phenyl groups and the adjacent methyl groups, this rotation is expected to be restricted. Dynamic NMR spectroscopy is the ideal technique to study such conformational exchange processes. researchgate.net

By recording NMR spectra at different temperatures, the rate of rotation around these C-C bonds can be investigated. At high temperatures, if the rotation is fast on the NMR timescale, the ortho and meta protons on the phenyl rings will appear as averaged, sharp signals. As the temperature is lowered, the rotation slows down. At a certain point, the signals for the chemically inequivalent ortho protons (and meta protons) would broaden, eventually decoalescing into separate signals at the slow exchange limit (low temperature).

Line-shape analysis of the temperature-dependent spectra allows for the calculation of the activation energy (ΔG‡) for the rotational barrier, providing quantitative data on the conformational flexibility of the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a unique "fingerprint" and information about the functional groups present. docbrown.info For 1,4-dimethyl-2,3-diphenylbenzene, the spectra would be dominated by vibrations of the aromatic rings and the methyl groups.

C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methyl groups would appear just below 3000 cm⁻¹, typically in the 2975-2845 cm⁻¹ range. docbrown.info

Aromatic C=C Stretching: Multiple sharp bands corresponding to the C=C stretching of the three aromatic rings are expected in the 1600-1450 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane (OOP) C-H bending vibrations provide valuable information about the substitution pattern of the aromatic rings. The monosubstituted phenyl groups would show strong OOP bands around 770-730 cm⁻¹ and 710-690 cm⁻¹. The 1,2,3,4-tetrasubstituted central ring would have a characteristic, weaker C-H OOP band, likely around 850-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, often showing strong signals for the symmetric vibrations of the aromatic rings, which can be weak in the IR spectrum. rsc.org

Table 3: Predicted Vibrational Frequencies for 1,4-Dimethyl-2,3-diphenylbenzene

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic Rings |

| 2975-2845 | C-H Stretch | Methyl (CH₃) |

| 1600, 1500, 1450 | C=C Stretch | Aromatic Rings |

| 1470-1370 | C-H Bend | Methyl (CH₃) |

| ~820 | C-H Out-of-Plane Bend | 1,2,3,4-tetrasubstituted central ring |

Mass Spectrometry Techniques for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the precise molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. docbrown.info

For 1,4-dimethyl-2,3-diphenylbenzene (C₂₀H₁₈), the molecular weight is 258.36 u. High-resolution mass spectrometry would be able to confirm the elemental composition. The electron ionization (EI) mass spectrum would show a prominent molecular ion peak ([M]⁺) at m/z = 258.

The fragmentation pattern would be dictated by the stability of the resulting carbocations. Common fragmentation pathways would likely include:

Loss of a methyl radical: A significant peak at m/z = 243 (M-15) would be expected, resulting from the cleavage of a C-C bond to form a highly stable, delocalized benzylic-type cation. docbrown.info

Loss of a phenyl radical: A peak at m/z = 181 (M-77) could occur from the loss of one of the phenyl substituents.

Further Fragmentations: The fragment ions themselves can undergo further decomposition, leading to a complex pattern of smaller ions that can aid in structural confirmation.

Table 4: Predicted Key Fragments in the Mass Spectrum of 1,4-Dimethyl-2,3-diphenylbenzene

| m/z Value | Proposed Fragment Ion | Formula of Loss |

|---|---|---|

| 258 | [C₂₀H₁₈]⁺ | Molecular Ion (M⁺) |

| 243 | [C₁₉H₁₅]⁺ | •CH₃ |

| 181 | [C₁₄H₁₃]⁺ | •C₆H₅ |

Theoretical and Computational Studies on the Electronic and Molecular Structure of 1,4 Dimethyl 2,3 Diphenylbenzene

Density Functional Theory (DFT) for Electronic Structure and Energetic Characterization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. researchgate.net It is employed to determine the optimized geometry and various electronic properties of 1,4-dimethyl-2,3-diphenylbenzene.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. physchemres.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required for electronic excitation. scispace.com

For polyphenyl systems, the HOMO is typically a π-orbital distributed over the benzene (B151609) rings, and the LUMO is a corresponding π*-antibonding orbital. In 1,4-dimethyl-2,3-diphenylbenzene, the presence of methyl and phenyl substituents influences the energy levels of these orbitals. The electron-donating methyl groups tend to raise the HOMO energy, while the phenyl groups can either raise or lower the orbital energies depending on their conformation and interaction with the central benzene ring.

The reactivity of the molecule can be predicted from these orbitals. Regions with high HOMO density are susceptible to electrophilic attack, whereas areas with high LUMO density are prone to nucleophilic attack.

Table 1: Hypothetical Frontier Orbital Data for 1,4-dimethyl-2,3-diphenylbenzene Note: The following data is illustrative and based on typical values for similar aromatic compounds. Specific experimental or higher-level computational data for 1,4-dimethyl-2,3-diphenylbenzene is not readily available in the cited literature.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.2 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.4 | Indicates chemical reactivity and stability |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values. researchgate.net

Negative Regions (Red/Yellow): These areas correspond to an excess of electron density and are characteristic of nucleophilic sites, prone to electrophilic attack. In 1,4-dimethyl-2,3-diphenylbenzene, these regions are expected to be located above and below the planes of the π-systems of the central and substituent phenyl rings.

Positive Regions (Blue): These areas indicate a deficiency of electrons and are characteristic of electrophilic sites, susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the molecule. ias.ac.in

Natural Bond Orbital (NBO) analysis provides a chemically intuitive description of bonding by transforming the complex many-electron wavefunction into localized one-center (lone pairs) and two-center (bonds) units. researchgate.net This method allows for the detailed study of charge distribution, hybridization, and delocalization effects (hyperconjugation).

For 1,4-dimethyl-2,3-diphenylbenzene, NBO analysis would reveal:

Natural Atomic Charges: The distribution of charge on each atom, indicating the polarity of bonds. The carbon atoms of the phenyl rings will carry partial negative charges, while the hydrogen atoms will be partially positive.

Hybridization: The sp2 hybridization of the carbon atoms in the benzene rings and the sp3 hybridization of the methyl group carbons.

Reactivity, Derivatization, and Applications in Advanced Materials Science

Chemical Transformations of the 1,4-Dimethyl-2,3-diphenylbenzene Framework

The reactivity of the 1,4-dimethyl-2,3-diphenylbenzene core and its peripheral groups can be selectively manipulated to introduce new functionalities and synthesize reactive intermediates.

The substitution pattern of the central benzene (B151609) ring in terphenyls significantly influences their chemical behavior. acs.org In 1,4-dimethyl-2,3-diphenylbenzene, the presence of methyl and phenyl groups directs the regioselectivity of further functionalization. While specific studies on the regioselective functionalization of 1,4-dimethyl-2,3-diphenylbenzene are not extensively detailed in the provided results, the principles of electrophilic aromatic substitution on substituted benzenes would apply. The positions ortho and para to the methyl groups are activated, though steric hindrance from the adjacent phenyl groups would likely direct incoming substituents to the available positions on the central ring.

The introduction of various substituents onto the terphenyl framework is a key strategy for tuning the properties of the resulting molecules. rsc.orgacs.org For instance, the incorporation of electron-withdrawing or electron-donating groups can alter the electronic properties, which is crucial for applications in organic electronics. acs.org

The methyl groups of 1,4-dimethyl-2,3-diphenylbenzene offer sites for side-chain reactions, such as bromomethylation, to create reactive intermediates. A key example is the synthesis of 2,3-bis(bromomethyl)-1,4-diphenylbenzene. nih.govresearchgate.netdoaj.org This transformation converts the relatively inert methyl groups into reactive bromomethyl groups, which are valuable precursors for further synthetic modifications. researchgate.net

Table 1: Crystal Data for 2,3-Bis(bromomethyl)-1,4-diphenylbenzene nih.gov

| Parameter | Value |

| Molecular Formula | C₂₀H₁₆Br₂ |

| Molecular Weight | 416.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 8.8589 (10) Å |

| b | 11.5859 (13) Å |

| c | 16.655 (2) Å |

| β | 102.393 (4)° |

| Volume | 1669.6 (3) ų |

| Z | 4 |

This brominated derivative serves as a critical intermediate in the synthesis of more complex molecular architectures. researchgate.net

1,4-Dimethyl-2,3-diphenylbenzene as a Versatile Synthetic Building Block

The structural features of 1,4-dimethyl-2,3-diphenylbenzene and its derivatives make it a valuable precursor for the construction of a variety of complex organic molecules, including polycyclic aromatic hydrocarbons.

The derivative, 2,3-bis(bromomethyl)-1,4-diphenylbenzene, is a potential precursor for generating a substituted o-quinodimethane. researchgate.net o-Quinodimethanes are highly reactive intermediates that readily participate in Diels-Alder reactions, providing a powerful method for constructing polycyclic systems. chemrxiv.orgnih.govresearchgate.net The generation of the o-quinodimethane intermediate from the bis(bromomethyl) derivative would involve the elimination of two molecules of hydrogen bromide. This reactive diene can then be trapped with various dienophiles to create complex, fused-ring structures.

While the direct synthesis of isobenzofuran (B1246724) derivatives from 1,4-dimethyl-2,3-diphenylbenzene is not explicitly detailed, the generation of o-quinodimethanes is a closely related and synthetically powerful strategy.

The reactive nature of derivatives like 2,3-bis(bromomethyl)-1,4-diphenylbenzene makes them ideal for building intricate polycyclic aromatic hydrocarbons (PAHs). nih.govrsc.orgresearchgate.net One notable application is in the synthesis of spiro-configured terfluorenes. researchgate.netnih.gov Spiro compounds, which contain two rings connected by a single common atom, have unique three-dimensional structures that are of interest in materials science. nih.gov The synthesis of spiro-terfluorenes from the bis(bromomethyl) derivative would likely involve a double intramolecular cyclization reaction.

Design and Development of Functional Materials Based on Substituted Terphenyls

Substituted terphenyls are a significant class of compounds in materials science due to their tunable photophysical and electronic properties. nih.govrsc.org Their rigid, aromatic structure provides a stable core that can be functionalized to create materials for a range of applications, including organic light-emitting diodes (OLEDs). walisongo.ac.idrsc.org

The introduction of different substituents onto the terphenyl backbone allows for the fine-tuning of properties such as fluorescence, electron transport capabilities, and thermal stability. rsc.orgacs.org For example, the incorporation of specific functional groups can lead to materials with strong blue fluorescence or to host materials for OLEDs. rsc.org The versatility of the terphenyl scaffold, including derivatives of 1,4-dimethyl-2,3-diphenylbenzene, makes it a valuable platform for the rational design of new functional organic materials. rsc.orgnih.gov

Photosensitizers and Photoinitiators for Photopolymerization Processes (from related amino-m-terphenyls)

Amino-m-terphenyl derivatives, which share a core structure with 1,4-dimethyl-2,3-diphenylbenzene, have demonstrated significant potential as photosensitizers and photoinitiators for photopolymerization processes. rsc.orgbohrium.comrsc.org These processes are crucial in a variety of industries, including coatings, printing, and 3D printing, due to their efficiency and environmentally friendly nature. bohrium.com

The performance of these derivatives stems from their ability to absorb light, typically in the UV-A and visible regions, and subsequently initiate polymerization reactions. rsc.org Specifically, 2-amino-4,6-diphenyl-benzene-1,3-dicarbonitrile derivatives have been extensively studied as visible light sensitizers for diphenyliodonium (B167342) salts, enabling photopolymerization at various wavelengths. rsc.orgbohrium.com The mechanism often involves a photo-oxidation process where the excited photosensitizer transfers an electron to the iodonium (B1229267) salt, generating reactive species that can initiate both cationic and free-radical polymerization. bohrium.commdpi.com

Recent research has also explored the use of these derivatives in more complex systems, such as bimolecular and trimolecular photoinitiating systems, which can further enhance polymerization efficiency. rsc.orgtandfonline.com These systems have shown promise in applications like 3D-VAT printing, where the development of novel photoinitiators with excellent absorption and electrochemical properties is crucial. tandfonline.com The versatility of amino-m-terphenyl derivatives makes them valuable components in the development of advanced photopolymerization technologies. rsc.orgmdpi.com

Table 1: Applications of Amino-m-terphenyl Derivatives in Photopolymerization

| Application | Type of Photopolymerization | Light Source | Reference |

| Cationic Ring-Opening Polymerization | Cationic | UV-A and Visible LEDs | rsc.org |

| Free-Radical Polymerization | Free-Radical | UV-A and Visible LEDs | rsc.org |

| Thiol-Ene Polymerization | Thiol-Ene | UV-A and Visible LEDs | rsc.org |

| 3D-VAT Printing | Free-Radical, Cationic, Hybrid | 405 nm and 420 nm LEDs | tandfonline.com |

Exploitation of Electronic and Optical Properties for Organic Electronics and Photonics (from diphenylbenzene derivatives)

Diphenylbenzene derivatives are a class of molecules that have garnered significant interest for their tunable electronic and optical properties, making them promising candidates for applications in organic electronics and photonics. rdd.edu.iq The π-conjugated system inherent in the diphenylbenzene core is fundamental to these properties, as it allows for the delocalization of electrons, which in turn influences the material's ability to transport charge and interact with light. rdd.edu.iq

The electronic properties of these derivatives, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be systematically modified. rdd.edu.iqresearchgate.net This tuning is often achieved by introducing various substituent groups to the diphenylbenzene scaffold. worktribe.com For instance, the introduction of electron-donating or electron-withdrawing groups can alter the energy gap between the HOMO and LUMO, thereby influencing the material's conductivity and its potential use in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rdd.edu.iqresearchgate.net

The optical properties of diphenylbenzene derivatives are also highly dependent on their molecular structure. researchgate.net The absorption and emission of light can be controlled by modifying the extent of π-conjugation and by introducing specific chromophoric units. This allows for the design of materials with specific luminescent properties, which is crucial for applications in OLEDs and organic lasers. researchgate.net

Furthermore, the charge transport properties of these materials are a key area of investigation. worktribe.com The efficiency with which electrons and holes move through the material is critical for the performance of electronic devices. Theoretical and experimental studies have shown that factors such as the dihedral angle between the phenyl rings and the nature of the substituents can significantly impact charge mobility. rdd.edu.iqworktribe.com By carefully designing the molecular structure, it is possible to create materials that are predominantly p-type (hole-transporting), n-type (electron-transporting), or even ambipolar. figshare.com

Table 2: Key Electronic and Optical Properties of Diphenylbenzene Derivatives for Organic Electronics

| Property | Significance | Tunability | Reference |

| HOMO/LUMO Energy Levels | Determines charge injection and transport properties | Tunable through substituent effects | rdd.edu.iqresearchgate.net |

| Energy Gap | Influences conductivity and optical absorption | Modifiable by altering π-conjugation and substituents | rdd.edu.iq |

| Charge Carrier Mobility | Dictates the efficiency of charge transport | Affected by molecular packing and intermolecular interactions | worktribe.com |

| Photoluminescence | Essential for light-emitting applications | Controlled by molecular structure and substituent groups | researchgate.net |

Supramolecular Chemistry and Self-Assembly of Diphenylbenzene Derivatives

The ability of diphenylbenzene derivatives to engage in non-covalent interactions forms the basis of their application in supramolecular chemistry. These interactions drive the self-assembly of individual molecules into well-defined, higher-order structures with emergent properties.

Principles of Molecular Recognition and Host-Guest Interactions

Molecular recognition is a fundamental principle in supramolecular chemistry, referring to the specific binding of a "guest" molecule to a "host" molecule through non-covalent interactions. nih.gov These interactions include hydrogen bonding, π-π stacking, van der Waals forces, and hydrophobic effects. nih.gov In the context of diphenylbenzene derivatives, the aromatic rings provide ideal sites for π-π stacking interactions, while the introduction of functional groups can enable hydrogen bonding and other specific interactions. nih.gov

The design of host molecules based on diphenylbenzene scaffolds allows for the creation of cavities or binding pockets that are complementary in size, shape, and chemical nature to a specific guest molecule. researchgate.net This complementarity is crucial for achieving high binding affinity and selectivity. For instance, the incorporation of polar functional groups can lead to hosts that preferentially bind to polar guests, while nonpolar cavities will favor the encapsulation of hydrophobic guests. frontiersin.org

The study of host-guest interactions often involves techniques such as NMR spectroscopy and fluorescence spectroscopy to determine the binding constants and to elucidate the geometry of the host-guest complex. rsc.org Understanding these interactions at a molecular level is essential for the rational design of functional supramolecular systems.

Fabrication of Supramolecular Architectures with Tunable Properties

The self-assembly of diphenylbenzene derivatives, driven by the principles of molecular recognition, allows for the fabrication of a wide range of supramolecular architectures. These can include discrete assemblies, such as dimers and capsules, as well as extended structures like one-dimensional chains, two-dimensional sheets, and three-dimensional networks. scirp.orgnih.gov

The properties of these supramolecular architectures are highly tunable. By modifying the structure of the constituent diphenylbenzene derivatives, it is possible to control the geometry, stability, and function of the resulting assembly. For example, the introduction of photoresponsive or redox-active units can lead to materials whose properties can be switched by external stimuli such as light or an electrical potential. nih.gov

A powerful strategy for creating complex and functional supramolecular materials is hierarchical self-assembly, where pre-formed building blocks are assembled in a stepwise manner. nih.gov This approach allows for a high degree of control over the final architecture and enables the creation of materials with precisely defined properties. The combination of different non-covalent interactions, such as coordination bonds and hydrogen bonds, can lead to the formation of intricate and robust supramolecular polymers. nih.gov

Table 3: Examples of Supramolecular Architectures from Diphenylbenzene Derivatives

| Architecture | Driving Interactions | Potential Properties | Reference |

| Dimers | π-π stacking, hydrogen bonding | Modified optical properties | nih.gov |

| 1D Chains | Hydrogen bonding, coordination bonds | Anisotropic conductivity | nih.gov |

| 2D Networks | Hydrogen bonding, van der Waals forces | Porosity, surface catalysis | scirp.org |

| 3D Frameworks | Interlocking of lower-dimensional structures | Gas storage, separation | scirp.org |

Potential in Nano-Bio Applications and Controlled Release Systems (from diphenylbenzene derivatives)

The unique properties of supramolecular assemblies derived from diphenylbenzene derivatives make them attractive candidates for various nano-bio applications. nih.govresearchgate.net Their ability to encapsulate guest molecules within a defined cavity is particularly relevant for the development of controlled release systems. nih.govnih.govresearchgate.net

In a controlled release system, a therapeutic agent (the guest) is encapsulated within a nanocarrier (the host), which is often a self-assembled supramolecular structure. nih.gov The release of the drug can then be triggered by a specific stimulus, such as a change in pH, temperature, or the presence of a particular enzyme. researchgate.net The tunable nature of the host-guest interactions in diphenylbenzene-based systems allows for the design of carriers that release their payload in a predictable and controlled manner. nih.gov

Furthermore, the surfaces of these supramolecular nanostructures can be functionalized with targeting ligands, such as peptides or antibodies, to enable specific delivery to diseased cells or tissues. researchgate.net This targeted delivery can enhance the therapeutic efficacy of the drug while minimizing side effects. The biocompatibility of these materials is a critical consideration, and research is ongoing to develop systems that are both effective and safe for biomedical applications. nih.govresearchgate.net

Conclusion and Future Perspectives in the Research of 1,4 Dimethyl 2,3 Diphenylbenzene

Recapitulation of Key Scientific Contributions

A comprehensive search of scientific databases reveals a significant gap in the literature concerning 1,4-dimethyl-2,3-diphenylbenzene. At present, there are no key scientific contributions, such as detailed synthetic methodologies, in-depth characterization of its photophysical or electronic properties, or explorations of its potential applications, that can be recapitulated. Its existence is confirmed through its CAS number and listings by chemical vendors. One potential synthetic precursor has been identified as 2,5-dimethyl-3,4-diphenylcyclopentadienone, suggesting a possible synthesis route via a Diels-Alder reaction followed by an aromatization step, a common strategy for forming substituted benzene (B151609) rings. However, specific published research detailing this transformation for 1,4-dimethyl-2,3-diphenylbenzene has not been found.

Identification of Current Gaps and Unresolved Questions in the Field

The primary and most significant gap is the absence of fundamental research on 1,4-dimethyl-2,3-diphenylbenzene. The following are key unresolved questions:

Synthesis and Characterization: What are the most efficient and scalable synthetic routes to produce 1,4-dimethyl-2,3-diphenylbenzene with high purity? What are its detailed spectroscopic (NMR, IR, UV-Vis, fluorescence), thermal (melting point, boiling point, decomposition temperature), and crystallographic properties?

Physicochemical Properties: What are the specific electronic and photophysical characteristics of this compound? How do the positions of the methyl and phenyl groups influence its properties compared to other isomers like 1,4-dimethyl-2,5-diphenylbenzene?

Potential Applications: Does 1,4-dimethyl-2,3-diphenylbenzene exhibit any interesting properties that would make it a candidate for applications in areas such as organic electronics, liquid crystals, or as a building block for more complex functional materials?

Emerging Research Directions and Interdisciplinary Opportunities

Given the lack of existing research, any investigation into 1,4-dimethyl-2,3-diphenylbenzene would constitute an emerging research direction. Potential areas of study could include:

Computational Modeling: Theoretical studies could predict the geometric, electronic, and photophysical properties of 1,4-dimethyl-2,3-diphenylbenzene. This could provide valuable insights and guide experimental work.

Comparative Isomer Studies: A comparative study of the properties of 1,4-dimethyl-2,3-diphenylbenzene with its other isomers would be valuable to understand the structure-property relationships in substituted terphenyls.

Materials Science Exploration: Investigating its potential as a component in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a fluorescent probe could open up interdisciplinary research avenues with materials scientists and engineers.

Outlook for the Design and Synthesis of Novel Functional Aromatic Materials

The broader field of functional aromatic materials is continually expanding, driven by the need for new materials with tailored properties for advanced applications. strategicrevenueinsights.commarketresearchfuture.com The design and synthesis of novel aromatic compounds are central to this progress. numberanalytics.com While there is no specific research on 1,4-dimethyl-2,3-diphenylbenzene to draw from, the general principles of materials design suggest that its specific substitution pattern could lead to unique steric and electronic properties.

The development of new synthetic methodologies, such as advanced cross-coupling reactions, provides the tools to create a vast array of substituted aromatic compounds. chemsrc.com Should initial studies on 1,4-dimethyl-2,3-diphenylbenzene reveal interesting properties, it could serve as a new building block for the synthesis of more complex, functional aromatic materials. The future in this field lies in the precise control over molecular architecture to fine-tune the electronic and physical properties of materials for specific applications, from flexible electronics to advanced sensors. strategicrevenueinsights.com

Q & A

Q. What experimental methods are used to determine the crystal structure of 1,4-dimethyl-2,3-diphenylbenzene?

The crystal structure is typically resolved using single-crystal X-ray diffraction (SCXRD) . Key steps include:

- Data Collection : A Nonius KappaCCD diffractometer with MoKα radiation (λ = 0.71073 Å) is used for high-resolution data. Parameters include θ ranges (e.g., 3.8°–27.5°) and absorption correction via multi-scan methods (DENZO-SMN) .

- Refinement : Full-matrix least-squares refinement on F² values optimizes atomic positions. Hydrogen atoms are located via difference Fourier maps and refined isotropically. R-factors (e.g., R₁ = 0.037) and goodness-of-fit (S = 1.09) validate accuracy .

- Validation : Cross-checking with databases like the Cambridge Structural Database ensures consistency.

Table 1 : Crystallographic Data (from )

| Parameter | Value |

|---|---|

| Molecular formula | C₈H₁₀O₂ |

| Space group | Pbca |

| Unit cell (Å) | a = 7.1757, b = 6.2769, c = 16.5573 |

| Volume (ų) | 745.76 |

| Density (Mg/m³) | 1.231 |

Q. How is 1,4-dimethyl-2,3-diphenylbenzene utilized in NMR studies?

This compound serves as a model system for ¹³C chemical shift tensor measurements due to its stable crystalline lattice and well-defined hydrogen bonding (C–H···O interactions). The refined structure (R-factor = 0.038) enables precise alignment of chemical shift tensors with molecular axes, critical for validating quantum chemical calculations .

Advanced Research Questions

Q. How can contradictions in structural data (e.g., bond angles, R-factors) be resolved during crystallographic refinements?

Discrepancies arise from experimental limitations (e.g., radiation damage, thermal motion). Strategies include:

- High-Redundancy Data : Collecting multiple reflections (e.g., 847 independent reflections) reduces noise .

- Parameter Optimization : Free refinement of hydrogen atom positions and isotropic displacement parameters (Uiso) improves accuracy .

- Cross-Validation : Comparing R-factors across studies (e.g., original R = 0.067 vs. refined R = 0.038) identifies systematic errors .

Q. What synthetic strategies are effective for derivatives of 1,4-dimethyl-2,3-diphenylbenzene?

- Catalytic Functionalization : Silica gel-catalyzed reactions enable regioselective substitutions. For example, coupling with chiral auxiliaries (e.g., (R)-6) yields spirocyclic derivatives (e.g., 4,4-dimethyl-2,8-diphenyl-6-oxa-1,9-dithia-3-azaspiro[4.4]non-2-ene) .

- Electrophilic Substitution : Fluorine or nitro groups can be introduced at specific positions using directed metalation or nitration protocols .

Q. How do polymorphic forms of related compounds inform material properties?

Polymorphism in structurally similar systems (e.g., 1,4-bis(p-chlorophenyl)-1,4-dimethyl-2,3-diazabutadiene) reveals:

- Layer Morphology Differences : Polymorph I vs. II exhibit distinct packing motifs, impacting dielectric properties .

- Thermal Stability : Differential scanning calorimetry (DSC) identifies phase transitions, guiding applications in ferroelectric materials .

Q. What computational methods validate NMR chemical shift tensors for this compound?

- Density Functional Theory (DFT) : Calculates ¹³C shifts using optimized geometries (e.g., B3LYP/6-311++G**).

- Tensor Orientation : Aligns experimental shifts (from single-crystal NMR) with principal axes via Euler angle comparisons .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.